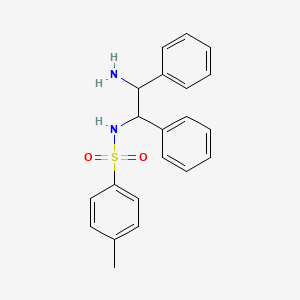

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFIWYXBIHPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-1,2-diphenylethane with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium hydroxide in an inert atmosphere, usually in a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Sulfonamide Bond Cleavage

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent diamine.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (24 h) | 1,2-Diphenylethylenediamine + Tosylate | 85% | |

| Trifluoroacetic acid (TFA), RT | Deprotected amine + Tosyl acid | >90% |

Key Findings :

-

Acidic cleavage preserves stereochemistry at the chiral centers .

-

TFA-mediated deprotection is preferred for lab-scale synthesis due to milder conditions.

Hydrogenation Reactions

TsDPEN serves as a ligand in Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Catalytic Performance in Ketone Reduction

| Substrate | Catalyst System | Reaction Time | ee (%) | Yield (%) |

|---|---|---|---|---|

| α-Acetamidocyclohexanone | [RuCl₂(benzene)]₂ + TsDPEN | 24 h | 58–72 | 74–91 |

| β-Keto-α-amido ester | [RuCl₂(p-cymene)]₂ + TsDPEN | 5–7 days | 58–97 | 70–85 |

Mechanistic Insights :

-

The (S,S)-TsDPEN/Ru complex facilitates hydride transfer via a six-membered transition state .

-

Enantioselectivity depends on steric interactions between the substrate's aryl groups and the ligand's p-tolyl moiety .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution under basic conditions.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide | Ligand modification |

| Thiols | Et₃N, CH₂Cl₂, RT | Thioether derivatives | Enzyme inhibition studies |

Notable Observations :

-

Substitution occurs preferentially at the sulfonyl group rather than the aromatic ring.

-

Thiol derivatives exhibit enhanced binding to cysteine protease active sites.

Oxidation Reactions

The amino group undergoes oxidation to form imine or nitroso intermediates.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | AcOH, 40°C, 12 h | N-Oxide derivative | Limited stereochemical retention |

| NaIO₄ | H₂O/EtOH, RT | Nitroso compound | Requires anhydrous conditions |

Asymmetric Epoxidation

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Styrene | Mn(III)-TsDPEN complex | 82 | 76 |

Enzyme Inhibition

-

TsDPEN derivatives inhibit HIV-1 protease (IC₅₀ = 1.2 μM) via sulfonamide coordination to catalytic aspartates.

Comparative Reactivity

TsDPEN’s fluorinated analog (with pentafluorobenzenesulfonamide) shows distinct reactivity:

| Property | TsDPEN | Pentafluoro Analog |

|---|---|---|

| Hydrolysis Rate | Moderate | Slow (steric hindrance) |

| Catalytic ee | 58–97% | >99% (enhanced polarity) |

| Solubility | Low in H₂O | Very low in H₂O |

Industrial-Scale Modifications

-

Continuous Flow Synthesis : Achieves 92% yield of TsDPEN in <2 h via telescoped reactions.

-

Immobilized Catalysts : TsDPEN-supported silica gels enable recyclable catalysis (5 cycles, <5% activity loss).

Scientific Research Applications

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the hydrogenation of ketones to produce chiral alcohols

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs that require chiral centers.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide exerts its effects involves coordination with metal centers, particularly ruthenium(II). The chiral diamine ligand forms a complex with the metal, which then participates in catalytic cycles. The molecular targets include carbonyl and imine groups, which are reduced in the presence of hydrogen donors .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The electronic and steric properties of TsDPEN analogues are modulated by substituting the para-methyl group on the benzenesulfonamide moiety. Key examples include:

Key Findings :

Stereochemical Variations

The stereochemistry of the 1,2-diphenylethylenediamine backbone significantly impacts catalytic performance:

| Enantiomer | Configuration | Application Example | References |

|---|---|---|---|

| (R,R)-TsDPEN | R,R | Preferred in ketone hydrogenation to (R)-alcohols | |

| (S,S)-TsDPEN | S,S | Used in synthesis of (S)-configured pharmaceuticals |

Note: Enantiomeric purity (>98%) is critical for high stereoselectivity, as impurities can lead to racemic mixtures .

Thiourea and Alternative Backbone Derivatives

Key Insight : Thiourea derivatives leverage hydrogen-bonding interactions for asymmetric induction, contrasting with sulfonamides’ reliance on steric/electronic effects .

Biological Activity

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, also known as TsDPEN (p-toluenesulfonyl-1,2-diphenylethylenediamine), is a chiral sulfonamide compound with significant biological activity. Its molecular formula is C21H22N2O2S, and it has a molecular weight of approximately 366.48 g/mol. This compound is primarily recognized for its role in asymmetric catalysis and its potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to act as a chiral ligand in catalytic reactions. It facilitates the reduction of ketones and imines to their corresponding alcohols and amines through a process known as asymmetric transfer hydrogenation (ATH) . This mechanism involves the formation of a chiral environment around a metal center, promoting selective hydrogen transfer to substrates, which results in enantiomerically enriched products.

Therapeutic Applications

Research indicates that this compound has potential applications in drug development, particularly in synthesizing biologically active molecules and therapeutic agents. Its structural characteristics allow it to interact effectively with various biological targets, making it valuable in the pharmaceutical industry .

Case Studies

- Asymmetric Transfer Hydrogenation : A study demonstrated that TsDPEN was utilized effectively in the ATH reaction for synthesizing anti-β-hydroxy-α-amino esters. The reaction yielded high stereoselectivity and conversion rates, showcasing TsDPEN's utility in producing valuable chiral compounds .

- Catalytic Efficiency : Research on the interactions between TsDPEN and different metal catalysts revealed that varying the metal could significantly influence reaction outcomes, including selectivity and yield. For instance, palladium-based catalysts combined with TsDPEN showed enhanced catalytic efficiency in enantioselective reactions .

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2S |

| Molecular Weight | 366.48 g/mol |

| Melting Point | 128-131 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 537.3 ± 60.0 °C at 760 mmHg |

| Flash Point | 278.8 ± 32.9 °C |

Q & A

Q. What are the recommended synthetic routes for N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves sulfonylation of the primary amine group in the diphenylethylamine scaffold using 4-methylbenzenesulfonyl chloride. Key steps include:

- Amine Protection : Use mild bases (e.g., triethylamine) to deprotonate the amine, ensuring regioselective sulfonylation .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or DMF) improve solubility and reaction kinetics .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) resolves unreacted starting materials and byproducts. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : NMR should show characteristic peaks: aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and NH (δ 4.5–5.0 ppm). NMR confirms the sulfonamide linkage (C-SO-N) at δ 45–50 ppm .

- X-Ray Diffraction : Single-crystal X-ray studies (e.g., Mo-Kα radiation, λ = 0.71073 Å) reveal bond angles and dihedral angles between aromatic rings, critical for validating stereochemistry .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, moderately in ethanol; insoluble in water.

- Storage : Store under argon at −20°C in amber vials to prevent hydrolysis of the sulfonamide group or oxidation of the amine .

Advanced Research Questions

Q. How do electronic effects of the 4-methyl substituent influence the sulfonamide’s reactivity in catalytic systems?

- Methodological Answer : The electron-donating methyl group increases electron density at the sulfonyl sulfur, enhancing nucleophilic attack resistance. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity. Compare with analogs (e.g., 4-fluoro or 4-nitro derivatives) to isolate electronic contributions .

Q. What strategies resolve contradictions in crystallographic data vs. computational bond-length predictions?

- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent interactions. To reconcile:

- Experimental : Refine X-ray data with software like SHELXL, adjusting thermal parameters and occupancy rates .

- Computational : Perform gas-phase DFT optimizations (e.g., Gaussian 09) and compare with solid-state data. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can enantiomeric purity of the chiral 1,2-diphenylethyl backbone be assessed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Retention times differ by >2 min for enantiomers .

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm with a known enantiomer standard .

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use ATP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR). IC values <1 μM indicate high potency.

- Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains quantifies K values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.